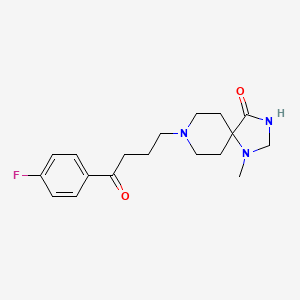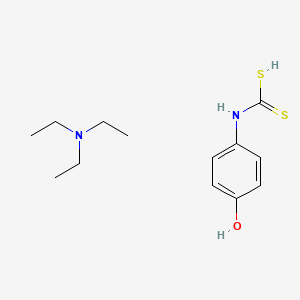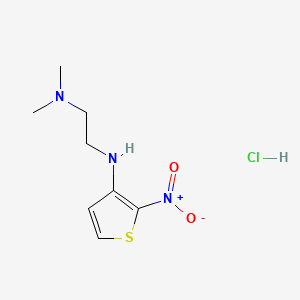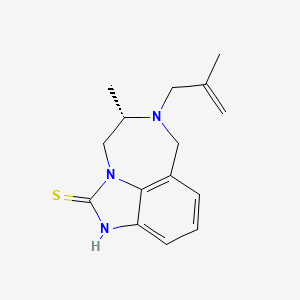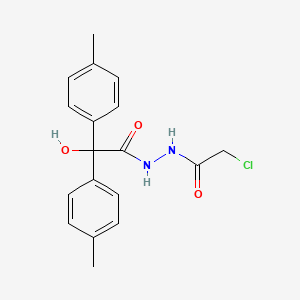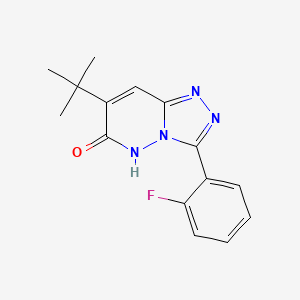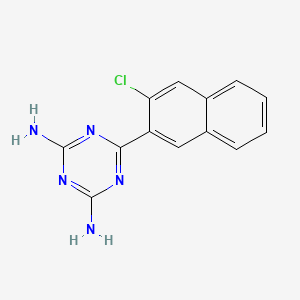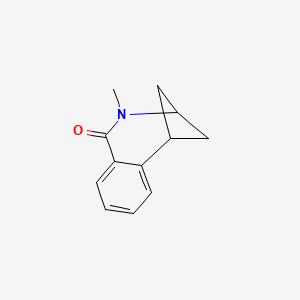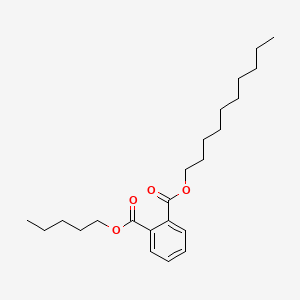
Pentyl decyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl decyl phthalate is a member of the phthalate family, which are esters of phthalic acid. These compounds are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . This compound, like other phthalates, is used to soften polyvinyl chloride (PVC) and other polymers .
Méthodes De Préparation
Pentyl decyl phthalate is synthesized through the acid-catalyzed reaction of phthalic anhydride with pentanol and decanol. This reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid . The general reaction scheme is as follows:
Phthalic anhydride+Pentanol+Decanol→Pentyl decyl phthalate+Water
Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This ensures a steady supply of the compound and improves efficiency .
Analyse Des Réactions Chimiques
Pentyl decyl phthalate undergoes several types of chemical reactions, including:
Oxidation: Under strong oxidative conditions, this compound can be oxidized to form phthalic acid.
Substitution: This compound can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed from these reactions are phthalic acid, pentanol, and decanol .
Applications De Recherche Scientifique
Pentyl decyl phthalate has several scientific research applications:
Mécanisme D'action
The mechanism by which pentyl decyl phthalate exerts its effects involves its interaction with hormone receptors and transport proteins. Phthalates can bind to hormone receptors, disrupting normal hormone function and leading to various health effects . They can also interfere with the transport of hormones in the body by binding to transport proteins .
Comparaison Avec Des Composés Similaires
Pentyl decyl phthalate is similar to other phthalates such as diethyl phthalate, dibutyl phthalate, and di(2-ethylhexyl) phthalate . it is unique in its specific combination of pentyl and decyl ester groups, which gives it distinct physical and chemical properties .
Similar compounds include:
Diethyl phthalate: Used in cosmetics and personal care products.
Dibutyl phthalate: Commonly used as a plasticizer in PVC.
Di(2-ethylhexyl) phthalate: Widely used in the production of flexible plastics.
This compound’s unique structure allows it to be used in specific applications where other phthalates may not be suitable .
Propriétés
Numéro CAS |
7493-81-4 |
|---|---|
Formule moléculaire |
C23H36O4 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
2-O-decyl 1-O-pentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C23H36O4/c1-3-5-7-8-9-10-11-15-19-27-23(25)21-17-13-12-16-20(21)22(24)26-18-14-6-4-2/h12-13,16-17H,3-11,14-15,18-19H2,1-2H3 |
Clé InChI |
XHKLYUHRVRGLII-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


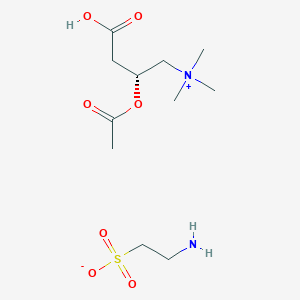

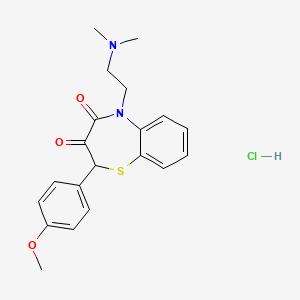

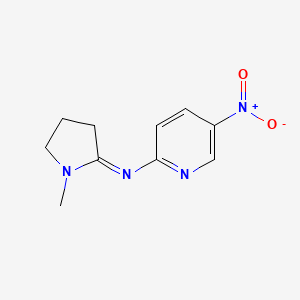
![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)
